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Compound of Interest

2-sec-Butyl-2-ethylpropane-1,3-
Compound Name:

diol
CAS No.: 25450-89-9
Cat. No.: B13745727

Get Quote

\ J

CAS: 115-84-4 | Formula: C

H
O

| MW: 160.25 g/mol [1][2]

Executive Technical Summary

2-butyl-2-ethyl-1,3-propanediol (BEPD) is a sterically hindered, neo-structure diol.[1][2] Unlike
its lower molecular weight analog, Neopentyl Glycol (NPG), BEPD possesses significant
hydrophobic bulk due to the asymmetry of its C2-substituents (ethyl and butyl groups).[2] This
structural asymmetry is the defining feature that governs its physical state, reactivity, and
application profile.[2] It is primarily utilized to engineer amorphous regions in polyesters and
polyurethanes, imparting hydrolytic stability and flexibility where symmetric diols would induce
unwanted crystallization.[2]
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Molecular Architecture & Stereochemistry[1][2]

The core of BEPD is a quaternary carbon at position 2, bonded to two primary hydroxymethyl
groups (

), an ethyl group, and a butyl group.[2]

Steric Shielding and Hydrolytic Stability

The "Neo" structure (2,2-disubstitution) is critical.[1][2] In polyester or polyurethane synthesis,
the ester or urethane linkages formed at the primary hydroxyls are spatially shielded by the
bulky ethyl and butyl chains.[2]

o Mechanism: The alkyl tails create a hydrophobic umbrella that repels water molecules,
significantly retarding the rate of hydrolytic degradation in the final polymer matrix.[2]

o Comparison: BEPD confers greater hydrolytic resistance than NPG due to the larger
excluded volume of the butyl chain compared to a methyl group.[2]

Conformational Asymmetry

While NPG (2,2-dimethyl-1,3-propanediol) is highly symmetric and tends to produce crystalline
polymers with high melting points, BEPD is asymmetric.[1][2]

e Impact on Crystallinity: The mismatch in length between the ethyl (C2) and butyl (C4) chains
disrupts polymer chain packing.[2]

o Result: Polymers derived from BEPD typically exhibit lower Glass Transition Temperatures (

) and reduced crystallinity, making BEPD an ideal monomer for "soft segments” in block
copolymers or for lowering the viscosity of high-solids coatings.[1][2]

Structural Visualization

The following diagram illustrates the connectivity and the central quaternary carbon responsible
for the steric effects.[2]

Figure 1: Connectivity of BEPD showing the central quaternary carbon shielding the reactive
hydroxyl arms.[1][2]
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Physicochemical Profile

BEPD is a white crystalline solid that melts slightly above ambient temperature, distinguishing it
from liquid diols.[2] Its solubility profile is markedly hydrophobic.[2]

Property Value Technical Note

Low MP facilitates melt-

blending in polymerization

Melting Point 41 - 44 °C ) )
without high thermal stress.[1]
[2]
High boiling point prevents
Boiling Point ~178 °C (50 mmHg) volatile loss during
esterification reactions.[1][2]
) Lower than water; typical for
Density ~0.93 g/cm3 ) o
aliphatic diols.[1][2]
Indicates moderate
lipophilicity; significantly more
LogP (Est.) ~1.8-2.0 Pop y J Y
hydrophobic than Ethylene
Glycol.[1][2]
H-Bond Donor 2 Primary hydroxyls.[1][2]
Safe for standard high-
Flash Point >130 °C temperature reactor handling.

[1](2]

Synthesis & Manufacturing Routes

The industrial synthesis of BEPD is a classic example of C-C bond formation followed by
reduction/disproportionation.[2] It typically relies on the reactivity of aldehydes.[2]

The Aldol-Cannizzaro Sequence

The primary route involves the reaction of 2-ethylhexanal with formaldehyde.[1][2][3][4]
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¢ Aldol Condensation: 2-ethylhexanal reacts with formaldehyde (base-catalyzed) to form an
intermediate aldo-aldehyde (2-ethyl-2-formylhexanal is transient).[1][2]

¢ Cross-Cannizzaro Reaction: The intermediate reacts with excess formaldehyde and a strong
base (NaOH or KOH).[1][2] Formaldehyde acts as the reducing agent (being oxidized to
formate), reducing the aldehyde group on the intermediate to an alcohol.[2]

Reaction Scheme:

[11[2]
Synthesis Workflow Diagram
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Figure 2: Industrial synthesis pathway via Aldol-Cannizzaro reaction sequence.

Applications in Drug Development & Materials[1][2]
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Pharmaceutical Polymer Engineering

In drug delivery, BEPD is utilized to synthesize biocompatible polyesters and polyurethanes.[1]

[2] Its role is specific: to modulate the degradation rate and physical state of the matrix.[2]

Crystallinity Tuning: By incorporating BEPD into a polymer backbone (e.g., copolymerizing
with adipic acid), researchers can disrupt the crystallinity inherent in linear aliphatic
polyesters.[2][5] This creates amorphous domains that allow for faster water permeation and
more predictable drug release profiles compared to highly crystalline matrices.[2]

Lipophilic Drug Compatibility: The hydrophobic butyl/ethyl side chains improve the solubility
of lipophilic Active Pharmaceutical Ingredients (APIs) within the polymer matrix, preventing
phase separation during storage.[2]

High-Performance Coatings[1][2]

Reactive Diluent: Due to its low melting point and viscosity (above 45°C), BEPD acts as a
reactive diluent in high-solids coating formulations, reducing the need for Volatile Organic
Compounds (VOCs).[2]

Weatherability: The absence of beta-hydrogens (on the C2 position) prevents common
degradation pathways like elimination, making BEPD-based resins highly resistant to UV and
oxidative degradation.[1][2]

Analytical Characterization

To validate the identity of BEPD in a research setting, the following spectral signatures are

diagnostic.

Proton NMR ( H-NMR)[1][2]

3.4 - 3.6 ppm: Singlet (or tightly coupled AB system) corresponding to the four protons of the
two

groups.[1][2] The chemical equivalence confirms the symmetry of the hydroxymethyl arms
relative to the chiral center (though the molecule itself is achiral due to the plane of symmetry
if substituents were identical, here the C2 is prochiral, but the CH2OH protons are often
overlapping).[2]
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e 1.2-1.5 ppm: Multiplets for the methylene (
) protons of the ethyl and butyl chains.[1][2]

e 0.8 - 0.9 ppm: Distinct triplets for the terminal methyl groups of the ethyl and butyl chains.[1]
[2]

Carbon NMR ( C-NMR)

e Quaternary Carbon: A low-intensity peak around 40-45 ppm representing the C2 quaternary
center.[1][2]

e Hydroxymethyl Carbons: Signal around 65-70 ppm.[1][2]
» Alkyl Chain: Multiple signals in the 7-30 ppm range for the ethyl and butyl carbons.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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